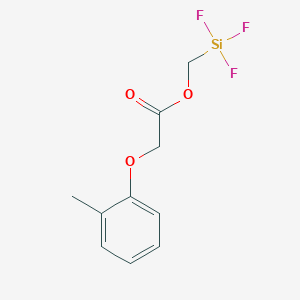
(Trifluorosilyl)methyl (2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trifluorosilyl)methyl (2-methylphenoxy)acetate is a chemical compound with the molecular formula C10H11F3O3Si It is known for its unique structural features, which include a trifluorosilyl group and a 2-methylphenoxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl (2-methylphenoxy)acetate typically involves the reaction of trifluorosilyl-containing reagents with 2-methylphenoxyacetate precursors. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) as a trifluorosilyl source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group. The reaction may be catalyzed by a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(Trifluorosilyl)methyl (2-methylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluorosilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Trifluorosilyl)methyl (2-methylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Trifluorosilyl)methyl (2-methylphenoxy)acetate involves its interaction with specific molecular targets. The trifluorosilyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular pathways involved may include interactions with enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Trifluoromethyl)trimethylsilane: Similar in structure but lacks the 2-methylphenoxyacetate moiety.
(Trifluorosilyl)methyl acetate: Similar but without the methylphenoxy group.
(Trifluorosilyl)methyl phenylacetate: Similar but with a phenyl group instead of a methylphenoxy group.
Uniqueness
(Trifluorosilyl)methyl (2-methylphenoxy)acetate is unique due to the presence of both the trifluorosilyl and 2-methylphenoxyacetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
105798-39-8 |
|---|---|
Molekularformel |
C10H11F3O3Si |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
trifluorosilylmethyl 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H11F3O3Si/c1-8-4-2-3-5-9(8)15-6-10(14)16-7-17(11,12)13/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
NNUYLTFWNWGITQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)OC[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


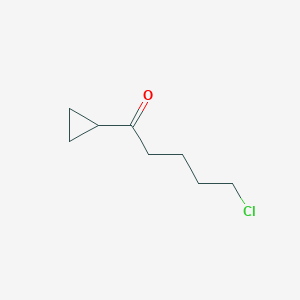

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
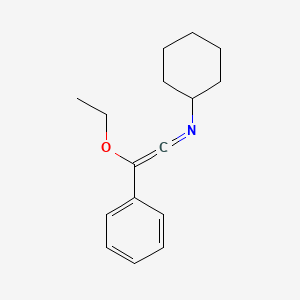
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
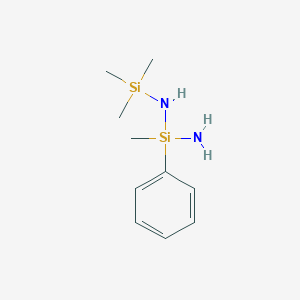
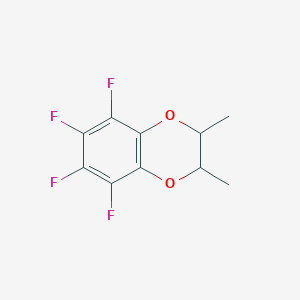

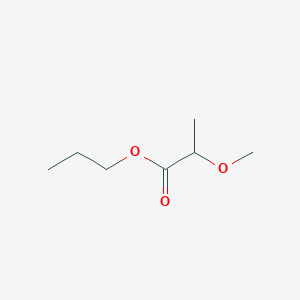

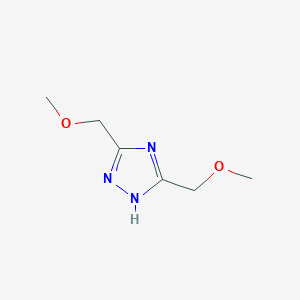
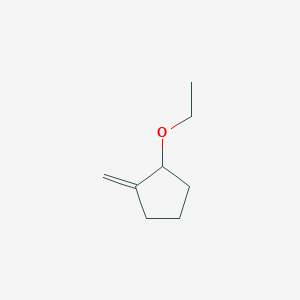
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

